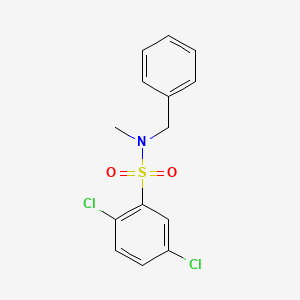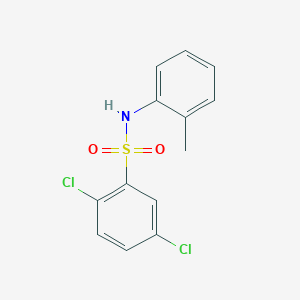![molecular formula C15H8F2N4O3S2 B5515696 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that feature a core thienopyrimidinone structure, often explored for their potential in various fields of chemistry and pharmacology due to their unique structural and functional attributes. These compounds are notable for their diverse biological activities and are frequently studied in the context of developing new therapeutic agents and materials with novel properties.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidinone derivatives typically involves multistep chemical processes that start from simple precursors, such as citrazinic acid or 2-chloro-6-ethoxy-4-acetylpyridine, leading to complex molecules through reactions like condensation with cyanothioacetamide, cyclization, and further functionalization (Hossan et al., 2012). These methods demonstrate the versatility and complexity of synthesizing heterocyclic compounds that incorporate the thienopyrimidinone moiety.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide often features a folded conformation around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure. Crystallographic studies provide insight into their conformation, bond lengths, and angles, highlighting the structural dynamics essential for their biological activity and chemical reactivity (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds incorporating the thieno[3,2-d]pyrimidine ring system have been synthesized for their potential antimicrobial properties. These compounds, which include variations of the core chemical structure you're interested in, have shown good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid. This suggests potential application in treating infections resistant to conventional antibiotics (Hossan et al., 2012).
Anti-inflammatory Activity
Several derivatives of the thieno[3,2-d]pyrimidine class have also been explored for their anti-inflammatory properties. These compounds, synthesized using citrazinic acid as a starting material, have demonstrated good anti-inflammatory activity. This suggests potential use in the development of new anti-inflammatory drugs, potentially comparable to drugs like Prednisolone (Amr et al., 2007).
Potential Thymidylate Synthase Inhibitors
Some studies have focused on synthesizing nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors. This enzyme is a target for anticancer therapy, suggesting that derivatives of your compound could be explored for potential applications in cancer treatment. While some compounds in this category did not exhibit significant inhibition of TS, the research opens avenues for further exploration in antitumor applications (Gangjee et al., 2004).
Insecticidal Applications
Research has also been conducted on using derivatives of thieno[3,2-d]pyrimidin-6-yl compounds for insecticidal purposes. Studies have shown that these compounds can be effective against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential utility in agricultural pest control (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4O3S2/c16-8-2-1-6(3-9(8)17)19-10(22)5-25-14-7(4-18)11-12(26-14)13(23)21-15(24)20-11/h1-3H,5H2,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVDGJBSKFNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)
![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)
![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)
![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)